molecular formula C14H9N3 B1415857 6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine CAS No. 2227272-60-6

6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine

Cat. No.: B1415857
CAS No.: 2227272-60-6
M. Wt: 219.24 g/mol
InChI Key: HMLLCSGHJQUHSS-UHFFFAOYSA-N
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Description

6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C14H9N3 and a molecular weight of 219.24 g/mol . This compound is characterized by its imidazo[1,2-a]pyrazine core structure, which is substituted with an ethynyl group at the 6-position and a phenyl group at the 8-position. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine is utilized in various scientific research fields, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of ethynyl-substituted pyrazine derivatives, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and phenyl substituents play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine is unique due to the presence of both ethynyl and phenyl substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-ethynyl-8-phenylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c1-2-12-10-17-9-8-15-14(17)13(16-12)11-6-4-3-5-7-11/h1,3-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLLCSGHJQUHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN2C=CN=C2C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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